molecular formula C11H16OS B14298315 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid CAS No. 112936-08-0

(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid

Cat. No.: B14298315
CAS No.: 112936-08-0
M. Wt: 196.31 g/mol
InChI Key: PJAOKYHZOWXUJT-UHFFFAOYSA-N
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Description

(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethanethioic S-acid is a chemical compound with the molecular formula C11H16OS It is characterized by a bicyclic structure with a thioacid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid typically involves the reaction of bicyclo[3.1.1]hept-2-ene derivatives with ethanethioic acid under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid undergoes various types of chemical reactions, including:

    Oxidation: The thioacid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents, such as bromine or chlorine, in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated derivatives and other substituted bicyclic compounds.

Scientific Research Applications

(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-2-ene derivatives: Compounds with similar bicyclic structures but different functional groups.

    Thioacids: Compounds with similar thioacid functional groups but different core structures.

Uniqueness

(6,6-Dimethylbicyclo[311]hept-2-en-2-yl)ethanethioic S-acid is unique due to its combination of a bicyclic structure and a thioacid functional group This unique combination imparts specific chemical and physical properties, making it distinct from other similar compounds

Properties

CAS No.

112936-08-0

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanethioic S-acid

InChI

InChI=1S/C11H16OS/c1-11(2)8-4-3-7(5-10(12)13)9(11)6-8/h3,8-9H,4-6H2,1-2H3,(H,12,13)

InChI Key

PJAOKYHZOWXUJT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CC(=O)S)C

Origin of Product

United States

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